molecular formula C9H18BrNO2 B13787343 Methacryloxyethyl-trimethylammonium bromide CAS No. 68912-04-9

Methacryloxyethyl-trimethylammonium bromide

Cat. No.: B13787343
CAS No.: 68912-04-9
M. Wt: 252.15 g/mol
InChI Key: FGKCGMMQJOWMFW-UHFFFAOYSA-M
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Description

Methacryloxyethyl-trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C9H18NO2Br. It is a colorless to almost colorless liquid that is soluble in water. This compound is known for its excellent surface activity and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacryloxyethyl-trimethylammonium bromide can be synthesized through the reaction of methacrylic acid with trimethylamine in the presence of a brominating agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The final product is often stabilized with inhibitors such as monomethyl ether hydroquinone to prevent unwanted polymerization during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Methacryloxyethyl-trimethylammonium bromide undergoes various chemical reactions, including:

    Polymerization: It can polymerize in the presence of free radical initiators to form polymers with cationic properties.

    Substitution: The bromide ion can be substituted with other anions through ion exchange reactions.

    Addition: It can participate in addition reactions with nucleophiles due to the presence of the methacryloxy group.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.

    Substitution: Conducted in aqueous solutions with other halide salts.

    Addition: Typically carried out in organic solvents with nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

Methacryloxyethyl-trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of cationic polymers for water treatment and flocculation.

    Biology: Incorporated into hydrogels for tissue engineering due to its biocompatibility and ability to enhance cell adhesion and proliferation.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of antistatic coatings, paper additives, and oilfield chemicals .

Mechanism of Action

Methacryloxyethyl-trimethylammonium bromide exerts its effects primarily through its cationic nature. The quaternary ammonium group interacts with negatively charged surfaces, such as cell membranes or particulate matter, leading to various outcomes:

Comparison with Similar Compounds

Similar Compounds

  • Methacryloxyethyl-trimethylammonium chloride
  • Dimethylaminoethyl methacrylate
  • Methacryloxyethyl-dimethyl-(3-sulfopropyl)ammonium hydroxide

Uniqueness

Methacryloxyethyl-trimethylammonium bromide is unique due to its specific bromide counterion, which imparts distinct properties such as higher solubility in certain solvents and enhanced reactivity in specific chemical reactions. Compared to its chloride counterpart, it may offer improved performance in applications requiring higher ionic strength or specific bromide interactions .

Properties

CAS No.

68912-04-9

Molecular Formula

C9H18BrNO2

Molecular Weight

252.15 g/mol

IUPAC Name

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide

InChI

InChI=1S/C9H18NO2.BrH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1

InChI Key

FGKCGMMQJOWMFW-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.[Br-]

Related CAS

68912-04-9

Origin of Product

United States

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